molecular formula C13H9FN2 B11762949 3-Fluoro-5-(phenylethynyl)pyridin-2-amine

3-Fluoro-5-(phenylethynyl)pyridin-2-amine

Cat. No.: B11762949
M. Wt: 212.22 g/mol
InChI Key: DZYCPLDAZJZYCF-UHFFFAOYSA-N
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Description

3-Fluoro-5-(phenylethynyl)pyridin-2-amine: is an organic compound with the molecular formula C13H9FN2 and a molecular weight of 212.22 g/mol . This compound is characterized by the presence of a fluorine atom at the third position, a phenylethynyl group at the fifth position, and an amine group at the second position of the pyridine ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(phenylethynyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .

Scientific Research Applications

Chemistry: 3-Fluoro-5-(phenylethynyl)pyridin-2-amine is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorine atom and phenylethynyl group can enhance binding affinity and specificity in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features may confer unique pharmacokinetic and pharmacodynamic properties .

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for use in various manufacturing processes .

Comparison with Similar Compounds

Biological Activity

3-Fluoro-5-(phenylethynyl)pyridin-2-amine is a synthetic organic compound notable for its unique structural features, including a fluorine atom and a phenylethynyl group attached to a pyridine ring. This combination of functional groups enhances its biological activity, making it a subject of interest in pharmacological research.

  • Chemical Formula : CHFN
  • Structural Features :
    • Fluorine Atom : Increases lipophilicity and biological activity.
    • Phenylethynyl Group : Facilitates interactions with various biological targets.

The compound's structure allows for potential therapeutic applications, particularly in drug development aimed at specific enzymes or receptors.

Research indicates that this compound interacts with proteins and nucleic acids, potentially modulating enzyme or receptor activity. The enhanced binding affinity attributed to its functional groups is crucial for its therapeutic efficacy.

Case Studies and Research Findings

  • Inhibition Studies :
    • Preliminary studies have shown that the compound can inhibit certain biochemical pathways, suggesting its role as a potential inhibitor in therapeutic contexts. For example, in assays targeting Type III secretion systems in bacteria, compounds structurally similar to this compound exhibited significant inhibition rates, indicating a promising avenue for antibiotic development .
  • Binding Affinity :
    • The unique arrangement of functional groups contributes to the compound's ability to bind selectively to biological targets. In comparative studies, it has demonstrated higher binding affinities than structurally similar compounds lacking either the fluorine or the phenylethynyl group .
  • Therapeutic Applications :
    • Ongoing research is exploring its potential applications in treating neurodegenerative diseases and various cancers, where modulation of specific pathways is critical for disease management .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUniqueness
3-Fluoro-5-(phenylethynyl)pyridineContains amine groupUnique combination of fluorine, phenylethynyl, and amine
5-(Phenylethynyl)pyridin-2-amineLacks fluorine atomMay have lower binding affinity
3-Fluoro-2-aminopyridineLacks phenylethynyl groupDifferent chemical properties due to missing group
4-Fluoro-5-(phenylethynyl)pyridineDifferent position of fluorineAlters reactivity and potential biological interactions

The compound's distinctiveness lies in its combination of functional groups, which enhances its biological activity compared to similar compounds.

Future Directions

The ongoing exploration of this compound's biological activities is expected to yield significant insights into its therapeutic potential. Further studies focusing on:

  • Mechanistic Pathways : Understanding how this compound interacts at the molecular level with various biological targets.
  • Clinical Trials : Initiating trials to evaluate safety and efficacy in human subjects.
  • Synthesis Optimization : Developing more efficient synthetic routes for large-scale production.

Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-5-(2-phenylethynyl)pyridin-2-amine

InChI

InChI=1S/C13H9FN2/c14-12-8-11(9-16-13(12)15)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,15,16)

InChI Key

DZYCPLDAZJZYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(N=C2)N)F

Origin of Product

United States

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